

Application Note: Spectrophotometric Determination of Copper Using Neocuproine

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Compound of Interest

Compound Name: Neocuproine

Cat. No.: B146785

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of trace amounts of copper is crucial in various fields, including environmental monitoring, food quality control, and pharmaceutical analysis. The **neocuproine** method is a highly specific and sensitive spectrophotometric technique for the quantification of copper.^{[1][2]} This method relies on the reaction of cuprous ions (Cu^+) with **neocuproine** (2,9-dimethyl-1,10-phenanthroline) to form a stable, colored complex.^{[1][3]}

The underlying principle involves the reduction of cupric ions (Cu^{2+}) in the sample to cuprous ions (Cu^+) using a reducing agent such as hydroxylamine hydrochloride or ascorbic acid.^{[1][3]} ^[4] These cuprous ions then react with two molecules of **neocuproine** to form a yellow-orange chelate complex, $[\text{Cu}(\text{neocuproine})_2]^+$.^[3] This complex is then extracted into an organic solvent like chloroform or a chloroform-methanol mixture, and its absorbance is measured at its maximum wavelength (λ_{max}), which is approximately 457 nm.^{[1][3][5]} The intensity of the color is directly proportional to the concentration of copper in the sample.

One of the key advantages of the **neocuproine** method is its high specificity for copper(I), which minimizes interference from other metal ions.^{[1][2]} For instance, the methyl groups at the 2 and 9 positions of the phenanthroline ring prevent the formation of a colored complex with ferrous iron (Fe^{2+}).^[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using **neocuproine**, compiled from various sources.

Parameter	Value	Reference
Molar Absorptivity (ϵ)	$\sim 8000 \text{ L mol}^{-1} \text{ cm}^{-1}$	[3]
$7.5 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[6][7]	
Maximum Wavelength (λ_{max})	457 nm	[1][3][5]
450 nm	[6]	
448 nm	[8]	
pH Range for Full Color Development	3 to 9	[3]
4.5 to 5.0	[4]	
Linear Concentration Range	1×10^{-6} to $1 \times 10^{-4} \text{ mol dm}^{-3}$	[6]
4.4×10^{-6} to $3 \times 10^{-4} \text{ M}$	[4]	
8 to 100 mg L^{-1} (for protein assay)	[9]	
Limit of Detection (LOD)	$3 \mu\text{g Cu}$ (1-cm cell)	[3]
$0.6 \mu\text{g Cu}$ (5-cm cell)	[3]	
$3 \times 10^{-6} \text{ M}$	[4]	
1 mg L^{-1} (for protein assay)	[9]	
0.12 ppb (with solid-phase extraction)	[10]	
Interferences	Large amounts of chromium and tin may interfere. Cyanide, sulfide, and organic matter can also interfere but can be removed by digestion.	[3]

Experimental Protocols

Preparation of Reagents

- **Standard Copper Stock Solution** (e.g., 1000 µg/mL): Dissolve a precisely weighed amount of copper salt (e.g., $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in distilled water. Acidify with a small amount of HCl or HNO_3 to prevent precipitation.[3]
- **Working Standard Copper Solutions**: Prepare a series of dilutions from the stock solution to create standards for the calibration curve (e.g., in the range of 0.5 to 10 µg/mL).
- **Neocuproine Solution** (0.1% w/v): Dissolve 0.1 g of **neocuproine** (2,9-dimethyl-1,10-phenanthroline) in 100 mL of methanol or ethanol.[2][3]
- **Hydroxylamine Hydrochloride Solution** (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of distilled water.[1][2]
- **Sodium Citrate Solution**: Prepare a solution to complex other metal ions that might precipitate at the working pH.[1][3]
- **Buffer Solution** (pH ~5): An acetate buffer can be prepared to maintain the optimal pH for complex formation.[8]
- **Extraction Solvent**: Chloroform or a chloroform-methanol mixture.[3]

Construction of the Calibration Curve

- Into a series of separatory funnels, pipette aliquots of the working standard copper solutions (e.g., 0, 1, 2, 5, 10 mL of a 1 µg/mL standard).
- Add distilled water to bring the total volume to approximately 25 mL.
- Add 5 mL of the hydroxylamine hydrochloride solution to each funnel and mix to reduce Cu^{2+} to Cu^+ .
- Add 10 mL of the sodium citrate solution and mix.
- Adjust the pH of the solution to between 4 and 6 using a suitable buffer or dropwise addition of NH_4OH . [3]

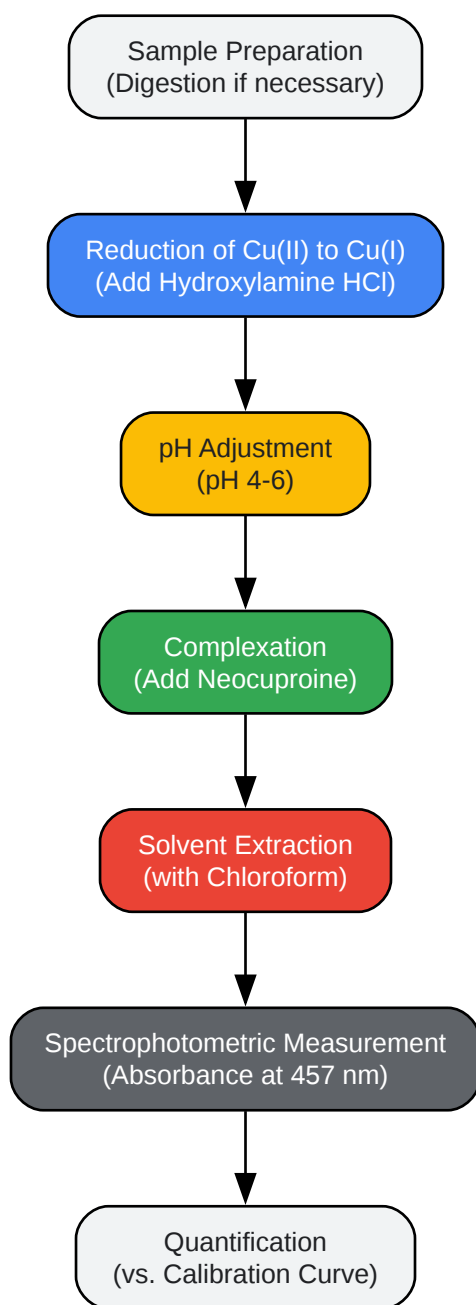
- Add 10 mL of the **neocuproine** solution to each funnel and mix. A yellow-orange color will develop in the presence of copper.
- Add 10 mL of chloroform to each funnel. Stopper and shake vigorously for about 1-2 minutes to extract the copper-**neocuproine** complex into the organic layer.
- Allow the layers to separate. Drain the lower chloroform layer into a 25 mL volumetric flask.
- Repeat the extraction with a second 5 mL portion of chloroform, adding this to the same volumetric flask.
- Dilute the combined extracts to the 25 mL mark with methanol.[3]
- Measure the absorbance of each solution at 457 nm using a spectrophotometer, with the blank (0 µg copper) as the reference.
- Plot a graph of absorbance versus the amount of copper (in µg) to obtain the calibration curve.

Analysis of an Unknown Sample

- Prepare the sample solution. If the sample is solid, it may require digestion to bring the copper into solution and remove organic matter.[3]
- Take an appropriate volume of the sample solution (containing an amount of copper expected to be within the calibration range) and place it in a separatory funnel.
- Follow the same procedure as outlined for the calibration curve (steps 2-11).
- Measure the absorbance of the sample extract.
- Determine the amount of copper in the sample by comparing its absorbance to the calibration curve.

Visualizations

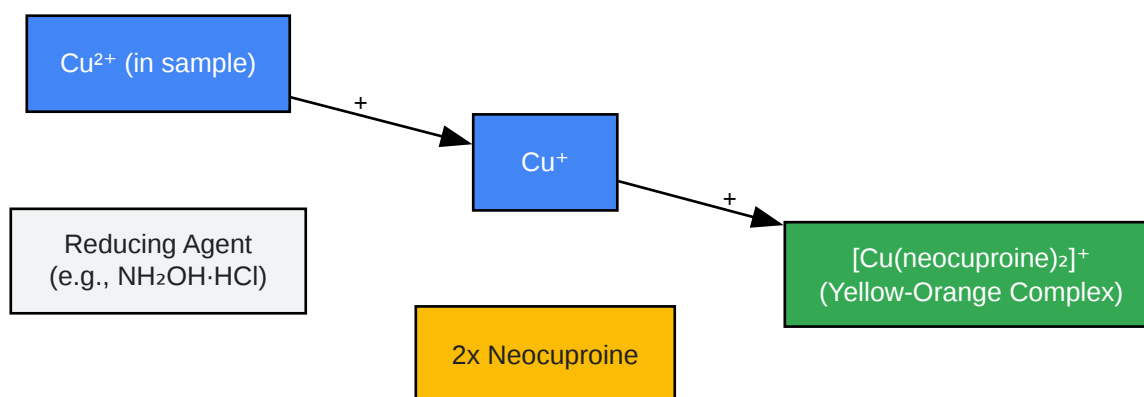
Experimental Workflow for Copper Determination



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Caption: Workflow for spectrophotometric copper determination.

Chemical Reaction Pathway



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Caption: Reaction pathway for copper-**neocuproine** complex formation.

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